molecular formula C13H13NO2S B15020692 4-[2-(Benzenesulfonyl)ethyl]pyridine

4-[2-(Benzenesulfonyl)ethyl]pyridine

Cat. No.: B15020692
M. Wt: 247.31 g/mol
InChI Key: RDYRANKGZNQOQA-UHFFFAOYSA-N
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Description

4-[2-(Benzenesulfonyl)ethyl]pyridine is a pyridine derivative featuring a benzenesulfonyl group attached via an ethyl linker to the pyridine ring. The benzenesulfonyl group is electron-withdrawing, enhancing thermal stability and influencing solubility in polar solvents . This compound is likely synthesized via reactions involving benzenesulfonyl chloride and pyridine derivatives, as seen in similar synthetic routes . Potential applications include therapeutic agents, given the pharmacological relevance of sulfonyl-containing compounds in medicinal chemistry .

Properties

Molecular Formula

C13H13NO2S

Molecular Weight

247.31 g/mol

IUPAC Name

4-[2-(benzenesulfonyl)ethyl]pyridine

InChI

InChI=1S/C13H13NO2S/c15-17(16,13-4-2-1-3-5-13)11-8-12-6-9-14-10-7-12/h1-7,9-10H,8,11H2

InChI Key

RDYRANKGZNQOQA-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)S(=O)(=O)CCC2=CC=NC=C2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[2-(phenylsulfonyl)ethyl]pyridine typically involves the following steps:

    Starting Materials: The synthesis begins with pyridine and phenylsulfonyl chloride as the primary starting materials.

    Reaction Conditions: The reaction is carried out under basic conditions, often using a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction.

    Procedure: The phenylsulfonyl chloride is reacted with an ethylating agent, such as ethyl bromide, in the presence of the base to form the intermediate 2-(phenylsulfonyl)ethyl chloride. This intermediate is then reacted with pyridine to yield 4-[2-(phenylsulfonyl)ethyl]pyridine.

Industrial Production Methods

In an industrial setting, the production of 4-[2-(phenylsulfonyl)ethyl]pyridine may involve continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts and advanced purification techniques, such as recrystallization and chromatography, ensures the production of high-purity compound suitable for various applications.

Chemical Reactions Analysis

Structural and Spectral Characterization

The compound’s molecular formula is C₁₄H₁₅NO₂S , with a molecular weight of 261.34 g/mol . Its structure consists of a pyridine ring substituted with an ethyl chain at the 4-position, terminated by a benzenesulfonyl group.

Key Spectral Features

  • ¹H NMR : Signals corresponding to aromatic protons (pyridine and benzene rings) and methylene protons (CH₂ groups).

  • ¹³C NMR : Peaks for carbons in the pyridine ring, benzenesulfonyl group, and ethyl chain .

  • IR : Absorption bands characteristic of sulfonyl groups (S=O stretching) .

Spectral Data Key Observations
¹H NMR δ 3.75–3.86 ppm (CH₂ groups)
¹³C NMR δ ~150–160 ppm (pyridine carbons)
IR Strong peaks at ~1150–1350 cm⁻¹ (S=O)

Nucleophilic Substitution

The benzenesulfonyl group (a strong electron-withdrawing group) activates the adjacent ethyl chain for nucleophilic substitution. Under basic conditions, the sulfone can act as a leaving group, facilitating reactions such as:

  • Elimination : Formation of alkenes via dehydrohalogenation .

  • Substitution : Replacement of the sulfone group with nucleophiles (e.g., hydroxide, amines) .

Pyridine Ring Functionalization

Pyridine’s aromaticity allows for electrophilic substitution, though the presence of the electron-withdrawing ethylsulfonyl group may deactivate the ring. Potential reactions include:

  • Metalation : Lithiation or magnesium insertion at positions meta to the ethyl group .

  • Cross-Coupling : Use of palladium catalysts for Suzuki or Heck reactions .

Stability and Reactivity Trends

  • Thermal Stability : The sulfone group enhances stability under heat due to its strong electron-withdrawing nature.

  • Chemoselectivity : The ethyl chain’s reactivity is prioritized over the pyridine ring due to steric and electronic effects .

Scientific Research Applications

4-[2-(phenylsulfonyl)ethyl]pyridine has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique structure allows for the exploration of new reaction mechanisms and pathways.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the development of new drugs.

    Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of dyes and pigments.

Mechanism of Action

The mechanism of action of 4-[2-(phenylsulfonyl)ethyl]pyridine involves its interaction with various molecular targets and pathways. The phenylsulfonyl group can participate in hydrogen bonding and electrostatic interactions, which can influence the compound’s binding affinity to biological targets. The pyridine ring can act as a ligand, coordinating with metal ions and other molecules, thereby modulating their activity.

Comparison with Similar Compounds

Structural and Physical Properties

The table below compares key properties of 4-[2-(Benzenesulfonyl)ethyl]pyridine with structurally related pyridine derivatives:

Compound Name Molecular Weight Substituent Melting Point (°C) Boiling Point (°C) Solubility (25°C) Thermal Stability Applications
This compound Not reported Benzenesulfonyl ethyl Not reported Not reported Moderate (inferred) High (inferred) Therapeutic agent
4-(2-aminophenethyl)pyridine 198.26 Aminophenethyl 76 Not reported 0.75 g/L Moderate Research chemical
4-[2-(Heptylsulfanyl)ethyl]pyridine 237.40 Heptylsulfanyl ethyl Not reported 359.2 Not reported High Therapeutic agent
2-({[4-(Benzenesulfonyl)-...]methyl)pyridine 407.51 Benzenesulfonyl imidazole Not reported Not reported Not reported Not reported Medicinal chemistry

Key Observations:

  • Substituent Effects: The benzenesulfonyl group in the target compound enhances thermal stability compared to amino or sulfanyl groups due to its strong electron-withdrawing nature . The heptylsulfanyl analog () has a higher molecular weight and boiling point (359.2°C), likely due to its longer aliphatic chain, which increases hydrophobicity .
  • Solubility: The amino-substituted derivative () exhibits very low solubility (0.75 g/L), whereas sulfonyl-containing compounds are more soluble in polar aprotic solvents (e.g., DMF, DMSO) .

Biological Activity

4-[2-(Benzenesulfonyl)ethyl]pyridine is a pyridine derivative notable for its potential biological activities, particularly in antimicrobial and antiviral applications. The compound's structure features a benzenesulfonyl group attached to an ethyl chain linked to a pyridine ring, which enhances its reactivity and interaction with biological targets. This article provides a comprehensive overview of the biological activity of this compound, supported by various studies and findings.

Chemical Structure and Properties

The molecular structure of this compound can be represented as follows:

C12H13NO2S\text{C}_{12}\text{H}_{13}\text{N}\text{O}_{2}\text{S}

This compound's unique properties arise from the combination of its heterocyclic aromatic system and the sulfonyl functional group, which contribute to its biological reactivity.

Antimicrobial Activity

Research has shown that this compound exhibits significant antimicrobial properties. In various studies, derivatives of this compound have been tested against a range of bacteria and fungi. The following table summarizes some key findings regarding its antimicrobial efficacy:

MicroorganismActivity ObservedReference
Escherichia coli Inhibition at MIC values < 10 μg/mL
Staphylococcus aureus Effective against resistant strains
Candida albicans Moderate antifungal activity
Pseudomonas aeruginosa Significant inhibition observed

The compound's effectiveness against multidrug-resistant organisms highlights its potential as a therapeutic agent in combating infections caused by resistant strains.

Antiviral Activity

In addition to antimicrobial properties, this compound has demonstrated antiviral activity. Studies indicate that certain derivatives can inhibit viral replication mechanisms. For example, compounds structurally similar to this compound have shown promising results against viruses such as H5N1 and SARS-CoV-2, with some derivatives achieving over 90% inhibition at low concentrations .

Study on Antimicrobial Efficacy

A study published in 2023 evaluated the antimicrobial activity of several pyridine derivatives, including this compound. The results indicated that this compound exhibited potent activity against Gram-positive bacteria, outperforming traditional antibiotics in some cases. The study utilized standard methods such as the disc diffusion method and broth microdilution for determining MIC values .

Evaluation Against Viral Strains

Another significant study focused on the antiviral potential of pyridine derivatives against H5N1 and SARS-CoV-2. The results showed that certain modifications to the pyridine structure could enhance antiviral activity, with specific compounds achieving IC50 values significantly lower than those of established antiviral agents .

The biological activity of this compound can be attributed to several mechanisms:

  • Inhibition of Enzymatic Activity : Some studies suggest that this compound may inhibit enzymes critical for bacterial cell wall synthesis.
  • Disruption of Viral Replication : The sulfonyl group may interact with viral proteins, hindering their ability to replicate.
  • Alteration of Membrane Permeability : The compound may affect the integrity of microbial membranes, leading to cell lysis.

Q & A

Q. What are the recommended synthetic routes for 4-[2-(Benzenesulfonyl)ethyl]pyridine, and what critical parameters influence yield?

Methodological Answer: The synthesis typically involves multi-step reactions, including sulfonylation and coupling. A common approach involves:

  • Step 1: Reacting pyridine derivatives with benzenesulfonyl chloride under anhydrous conditions. For example, coupling 4-vinylpyridine with benzenesulfonyl chloride in the presence of a palladium catalyst (e.g., Pd(PPh₃)₄) and a base (e.g., K₂CO₃) in tetrahydrofuran (THF) at 65°C for 12 hours .
  • Step 2: Purification via flash column chromatography (silica gel, hexane/ethyl acetate gradient) .
  • Critical Parameters:
    • Catalyst Loading: Pd catalysts (0.5–2 mol%) balance cost and efficiency.
    • Temperature: Reactions above 60°C improve sulfonylation efficiency but may increase side products.
    • Solvent: Polar aprotic solvents (DMF, THF) enhance solubility of intermediates.

Q. How should researchers handle and store this compound to ensure stability and safety?

Methodological Answer:

  • Handling:
    • Use PPE (gloves, lab coat, goggles) to avoid skin/eye contact. In case of exposure, rinse with water for 15 minutes and seek medical attention .
    • Work in a fume hood to prevent inhalation of vapors.
  • Storage:
    • Keep in airtight containers under inert gas (argon/nitrogen) at –20°C to prevent hydrolysis.
    • Avoid exposure to moisture or light, which may degrade the sulfonyl group .

Q. What spectroscopic techniques are most effective for characterizing this compound?

Methodological Answer:

  • ¹H/¹³C NMR: Key signals include:
    • Pyridine protons: δ 8.5–8.7 ppm (aromatic H).
    • Benzenesulfonyl group: δ 7.6–7.9 ppm (s, 5H) .
  • IR Spectroscopy: Peaks at 1350 cm⁻¹ (S=O asymmetric stretch) and 1160 cm⁻¹ (S=O symmetric stretch) confirm sulfonylation .
  • Mass Spectrometry: ESI-MS typically shows [M+H]⁺ at m/z 277.

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activities of this compound derivatives?

Methodological Answer: Contradictions often arise from:

  • Structural Variations: Minor substituent changes (e.g., electron-withdrawing groups on the benzene ring) alter binding affinity. Compare activities of derivatives with –NO₂ vs. –OCH₃ groups .
  • Assay Conditions: Differences in cell lines (e.g., HEK293 vs. HeLa) or incubation times may skew results. Standardize protocols using controls like NLRP3 inflammasome inhibitors .
  • Data Analysis: Use multivariate regression to isolate the impact of structural features on activity.

Q. What strategies optimize regioselectivity in the sulfonylation step during synthesis?

Methodological Answer:

  • Directing Groups: Introduce temporary protecting groups (e.g., Boc on pyridine nitrogen) to steer sulfonylation to the ethyl position .
  • Catalytic Systems: Use Pd/Xantphos complexes to enhance selectivity for linear over branched products .
  • Kinetic Control: Lower reaction temperatures (e.g., 0–25°C) favor the thermodynamically stable product.

Q. How does the electronic environment of the pyridine ring influence reactivity in cross-coupling reactions?

Methodological Answer:

  • Electron-Deficient Pyridines: Enhance electrophilicity, facilitating nucleophilic attack at the β-position. For example, nitro-substituted pyridines react faster in Suzuki couplings .
  • Electron-Rich Pyridines: Stabilize transition states in radical reactions. Use Hammett constants (σ⁺) to predict reactivity trends .

Q. How can computational modeling guide the design of this compound-based inhibitors?

Methodological Answer:

  • Docking Studies: Use AutoDock Vina to simulate binding to target proteins (e.g., NLRP3). Focus on sulfonyl oxygen interactions with Lys/Arg residues .
  • MD Simulations: Analyze stability of inhibitor-protein complexes over 100 ns to identify critical binding motifs.

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